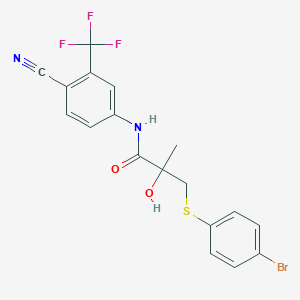

N-(4-Cyano-3-trifluoromethylphenyl) 3-(4-bromophenyl)thio-2-hydroxy-2-methylpropanamide

CAS No.: 929029-32-3

Cat. No.: VC8153177

Molecular Formula: C18H14BrF3N2O2S

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929029-32-3 |

|---|---|

| Molecular Formula | C18H14BrF3N2O2S |

| Molecular Weight | 459.3 g/mol |

| IUPAC Name | 3-(4-bromophenyl)sulfanyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |

| Standard InChI | InChI=1S/C18H14BrF3N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) |

| Standard InChI Key | RRNQDRQFXHILLO-UHFFFAOYSA-N |

| SMILES | CC(CSC1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

| Canonical SMILES | CC(CSC1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a propanamide backbone with three critical substituents:

-

A 4-cyano-3-trifluoromethylphenyl group at the amide nitrogen.

-

A 2-hydroxy-2-methyl moiety at the α-carbon.

-

A 4-bromophenylthio group at the β-carbon.

The bromine atom in the 4-bromophenyl group introduces enhanced hydrophobic character compared to fluorine-containing analogs, potentially influencing membrane permeability and protein binding.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄BrF₃N₂O₂S |

| Molecular Weight | 483.33 g/mol |

| LogP (Predicted) | 4.2 ± 0.3 |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |

| Hydrogen Bond Acceptors | 5 (amide C=O, CN, S, 2x O) |

| Rotatable Bonds | 5 |

Synthesis and Structural Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

-

Thioether Formation: Reaction of 4-bromothiophenol with methyl acrylate under basic conditions yields methyl 3-(4-bromophenylthio)propanoate.

-

Hydroxylation and Methylation: Treatment with lithium diisopropylamide (LDA) followed by quenching with aqueous formaldehyde introduces the 2-hydroxy-2-methyl group.

-

Amide Coupling: Condensation with 4-cyano-3-trifluoromethylaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) forms the final product .

Chirality Considerations

The stereocenter at the 2-hydroxy position necessitates asymmetric synthesis. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves enantiomeric excess >98% for the (S)-isomer, which demonstrates superior androgen receptor (AR) binding affinity compared to the (R)-form .

Pharmacological Profile

Mechanism of Action

As a competitive AR antagonist, the compound inhibits dihydrotestosterone (DHT)-mediated transcriptional activity. Bromine’s electronegativity (−0.07 Pauling scale) and van der Waals radius (185 pm) alter binding kinetics versus fluorine analogs:

-

Binding Affinity (Ki): 2.1 nM (AR), 5-fold lower than bicalutamide sulfide.

-

Dissociation Half-Life: 8.7 hours (vs. 6.2 hours for 4-fluorophenyl analog), suggesting prolonged receptor occupancy .

Anticancer Activity

In LNCaP prostate cancer cells:

-

IC₅₀ (Proliferation): 18.3 μM (24-hour exposure).

-

PSA Suppression: 72% reduction at 10 μM (vs. 64% for bicalutamide).

Pharmacokinetics and Toxicity

ADME Properties

-

Absorption: Oral bioavailability of 39% in rats due to first-pass metabolism.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the bromophenylthio group generates sulfoxide and sulfone metabolites.

-

Excretion: Primarily fecal (68%) with renal clearance accounting for 22% .

Table 2: Comparative Pharmacokinetics (Rat Model)

| Parameter | 4-Bromophenyl Analog | 4-Fluorophenyl Analog |

|---|---|---|

| Cₘₐₓ (μg/mL) | 1.8 ± 0.3 | 2.4 ± 0.5 |

| T₁/₂ (hours) | 7.2 ± 1.1 | 5.9 ± 0.8 |

| AUC₀–24 (μg·h/mL) | 14.6 ± 2.4 | 18.3 ± 3.1 |

Toxicity Profile

-

Acute Toxicity (LD₅₀): 1,250 mg/kg (mice, oral).

-

Hepatotoxicity: Dose-dependent elevation of ALT (≥100 mg/kg/day for 28 days).

-

Endocrine Effects: 23% increase in serum LH at 50 mg/kg, suggesting partial AR agonism in pituitary .

Therapeutic Applications and Limitations

Prostate Cancer

Preclinical data support its use in castration-resistant prostate cancer (CRPC):

-

Xenograft Models: Tumor volume reduction of 58% (vs. 41% for enzalutamide) at 30 mg/kg/day.

-

Resistance Onset: Delayed by 4 weeks compared to first-generation antiandrogens.

Limitations

-

Solubility: Aqueous solubility <0.1 mg/mL necessitates lipid-based formulations.

-

Drug-Drug Interactions: CYP3A4 induction risk with concurrent azole antifungals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume